molecular formula C12H28IN B14200106 N,N-Dimethyl-N-pentylpentan-1-aminium iodide CAS No. 832721-28-5

N,N-Dimethyl-N-pentylpentan-1-aminium iodide

Cat. No.: B14200106
CAS No.: 832721-28-5
M. Wt: 313.26 g/mol
InChI Key: OZMXTFRAPNKVGJ-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-pentylpentan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one pentyl group, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-pentylpentan-1-aminium iodide typically involves the quaternization of N,N-dimethylpentanamine with an alkyl halide, such as pentyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

N,N-Dimethylpentanamine+Pentyl iodideN,N-Dimethyl-N-pentylpentan-1-aminium iodide\text{N,N-Dimethylpentanamine} + \text{Pentyl iodide} \rightarrow \text{this compound} N,N-Dimethylpentanamine+Pentyl iodide→N,N-Dimethyl-N-pentylpentan-1-aminium iodide

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-pentylpentan-1-aminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide, chloride, or bromide ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium chloride.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation and Reduction: The products depend on the specific redox reaction and conditions used.

Scientific Research Applications

N,N-Dimethyl-N-pentylpentan-1-aminium iodide has several applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Investigated for its potential antimicrobial properties, as quaternary ammonium compounds are known for their disinfectant capabilities.

    Medicine: Explored for use in drug delivery systems, where its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of surfactants and detergents, where its amphiphilic nature helps in emulsifying and cleaning applications.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N-pentylpentan-1-aminium iodide exerts its effects is primarily through its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly relevant in its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-pentanamine: A precursor in the synthesis of N,N-Dimethyl-N-pentylpentan-1-aminium iodide.

    N,N-Dimethyl-N-hexylhexan-1-aminium iodide: A similar quaternary ammonium compound with a longer alkyl chain.

    N,N-Dimethyl-N-butylbutan-1-aminium iodide: A related compound with a shorter alkyl chain.

Uniqueness

This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological membranes. This makes it particularly suitable for certain applications where other quaternary ammonium compounds may not be as effective.

Properties

CAS No.

832721-28-5

Molecular Formula

C12H28IN

Molecular Weight

313.26 g/mol

IUPAC Name

dimethyl(dipentyl)azanium;iodide

InChI

InChI=1S/C12H28N.HI/c1-5-7-9-11-13(3,4)12-10-8-6-2;/h5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

OZMXTFRAPNKVGJ-UHFFFAOYSA-M

Canonical SMILES

CCCCC[N+](C)(C)CCCCC.[I-]

Origin of Product

United States

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